2-(7-Methyl-1h-indol-3-yl)ethylamine hydrochloride
Description
Historical Perspectives in Indolealkylamine Research
The study of indolealkylamines has a rich history, deeply intertwined with the exploration of natural products and their effects on the central nervous system. Research into compounds like serotonin (B10506) (5-hydroxytryptamine), a crucial neurotransmitter, and psilocybin, a naturally occurring psychedelic from certain mushrooms, laid the groundwork for understanding the profound biological effects of this chemical class. japsonline.com Early investigations in the mid-20th century focused on understanding the structure-activity relationships of these compounds, particularly how modifications to the tryptamine (B22526) backbone alter their pharmacological profiles. The synthesis and study of various substituted tryptamines, including methylated analogues, have been a continuous area of research to probe the function of serotonin receptors and other biological targets. nih.govnih.gov
Structural Classification within Tryptamine Derivatives
Tryptamine derivatives are classified based on the substitutions on the indole (B1671886) ring, the ethylamine (B1201723) side chain, or the terminal amino group. japsonline.com 7-Methyltryptamine (B88337) falls into the category of ring-substituted tryptamines. The position of the methyl group on the indole ring is a critical determinant of its properties. For instance, methylation at different positions, such as the 5- or 2-position, results in compounds with distinct pharmacological profiles. datapdf.com Further classification can be made based on substitutions on the amine, such as the well-known N,N-dimethyltryptamine (DMT). wikipedia.org 7-Methyltryptamine itself is a primary amine, lacking any substitution on the ethylamine nitrogen.
Significance of Indole Substitution Patterns in Chemical Biology
The substitution pattern on the indole ring of a tryptamine molecule is of paramount importance in chemical biology as it dictates the compound's affinity and efficacy at various biological targets, primarily serotonin (5-HT) receptors. nih.gov The size, position, and electronic nature of the substituent can dramatically alter how the molecule binds to the receptor pocket. For example, the addition of a hydroxyl group at the 5-position yields serotonin, a key neurotransmitter. japsonline.com Methylation at certain positions can enhance lipophilicity, potentially affecting the molecule's ability to cross the blood-brain barrier. datapdf.com The study of these substitution patterns provides valuable insights into the topology of receptor binding sites and is a cornerstone of rational drug design for targeting the serotonergic system. nih.govnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10;/h2-4,7,13H,5-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXLVXQSFKCFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26346-39-4, 159730-18-4 | |
| Record name | 1H-Indole-3-ethanamine, 7-methyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26346-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(7-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 7 Methyl 1h Indol 3 Yl Ethylamine and Analogues
Classical Approaches to 7-Substituted Indole (B1671886) Synthesis
Traditional methods for indole synthesis have been adapted to produce 7-methyl-substituted indoles, which are key precursors to the target compound. These methods remain valuable due to their reliability and the wide availability of starting materials.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry and a reliable method for preparing substituted indoles. wikipedia.orgtcichemicals.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgchemeurope.comnih.gov
To synthesize the 7-methylindole (B51510) scaffold, o-tolylhydrazine (B1593758) (2-methylphenylhydrazine) is used as the key starting material. This ensures the methyl group is positioned at the C7 position of the final indole ring. The choice of the carbonyl component is crucial for introducing the precursor to the ethylamine (B1201723) side chain at the C3 position. A common partner for this reaction is 4-aminobutanal (B194337) diethyl acetal. The reaction proceeds through the formation of the corresponding hydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the aromatic indole. nih.gov
Table 1: Key Steps in Fischer Indole Synthesis for 7-Methyltryptamine (B88337)
| Step | Description | Reactants | Key Intermediate |
|---|---|---|---|
| 1 | Hydrazone Formation | o-tolylhydrazine, Aldehyde/Ketone (e.g., 4-aminobutanal diethyl acetal) | o-tolylhydrazone |
| 2 | Isomerization | - | Ene-hydrazine |
| 3 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Acid catalyst (e.g., H₂SO₄, PPA) | Di-imine |
| 4 | Cyclization & Aromatization | - | 7-methylindole derivative |
The selection of the acid catalyst is important, with options ranging from Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride. chemeurope.comnih.gov A synthesis for the related compound 2-(2,7-dimethyl-1H-indol-3-yl)ethylamine has been reported starting from o-tolylhydrazine and 5-chloro-2-pentanone, highlighting the adaptability of the Fischer synthesis for 7-methyl substituted indoles. chemicalbook.com
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. mdpi.com In the context of 2-(7-Methyl-1H-indol-3-yl)ethylamine synthesis, this method is typically employed to install the ethylamine side chain onto a pre-formed 7-methylindole nucleus.
The process begins with a 7-methylindole derivative bearing a two-carbon carbonyl-containing side chain at the C3 position, such as 7-methyl-3-indoleacetaldehyde or 7-methyl-3-indoleglyoxylamide. This intermediate is reacted with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an imine or enamine intermediate. The subsequent reduction of this intermediate in the same pot yields the desired primary amine.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium borohydride (B1222165) (NaBH₄). mdpi.comnih.gov The choice of reagent depends on the specific substrate and desired reaction conditions. For example, the synthesis of N,N-dimethyltryptamine (DMT) often utilizes reductive amination conditions with tryptamine (B22526), formaldehyde, and a reducing agent like sodium cyanoborohydride. nih.govdntb.gov.ua This same principle can be applied to 7-methyl-3-indoleacetaldehyde to produce the target primary amine.
For the synthesis of the 7-methylindole core, the process starts with the diazotization of o-toluidine (B26562) (2-methylaniline) to form the corresponding diazonium salt. This salt is then coupled with a β-keto-ester, such as ethyl 2-methylacetoacetate. The resulting intermediate undergoes hydrolysis and decarboxylation to yield the desired arylhydrazone. chemeurope.com This hydrazone can then be subjected to the acidic conditions of the Fischer indole synthesis to cyclize into the 7-methylindole ring system. wikipedia.orgrsc.org This combined Japp-Klingemann/Fischer indole approach has been successfully applied to the synthesis of 7-alkoxy-α-methyltryptamines, demonstrating its utility for preparing 7-substituted tryptamine analogues. tandfonline.com
Modern Synthetic Strategies
Contemporary organic synthesis has introduced more sophisticated and often more efficient methods for constructing substituted indole rings. These strategies include metal-catalyzed cross-coupling reactions and multicomponent reactions, which offer advantages in terms of functional group tolerance and modularity.
Palladium-catalyzed cross-coupling reactions have become powerful tools for C-C bond formation and the functionalization of heterocyclic compounds, including indoles. atlanchimpharma.com These methods can be used to introduce the methyl group at the C7 position of a pre-functionalized indole ring.
For instance, a 7-haloindole (e.g., 7-bromo-1H-indole) can serve as a substrate for a Suzuki coupling with a methylboronic acid or a Stille coupling with a methylstannane reagent. These reactions, catalyzed by a palladium complex, efficiently form the C-C bond to yield the 7-methylindole core. Conversely, a 7-borylated or 7-stannylated indole can be coupled with a methyl halide. Palladium catalysis has proven effective for the functionalization at various positions of the indole and 7-azaindole (B17877) nucleus, including the C2, C5, and C7 positions. acs.orgnih.govorganic-chemistry.org The Buchwald modification of the Fischer indole synthesis also utilizes a palladium-catalyzed reaction, coupling aryl bromides with hydrazones, which expands the scope of the classical method. wikipedia.orgchemeurope.com
Table 2: Examples of Palladium-Catalyzed Reactions for Indole Functionalization
| Reaction Name | Substrate 1 | Substrate 2 | Catalyst System (Typical) | Position Functionalized |
|---|---|---|---|---|
| Suzuki Coupling | 7-Bromoindole | Methylboronic acid | Pd(PPh₃)₄, Base | C7 |
| Stille Coupling | 7-Iodoindole | Trimethylstannyl chloride | Pd(PPh₃)₂, CuI | C7 |
| Sonogashira Coupling | 7-Iodoindole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | C7 |
| Heck Coupling | 7-Haloindole | Alkene | Pd(OAc)₂, Ligand, Base | C7 |
These methods offer high functional group tolerance and are often amenable to late-stage functionalization in the synthesis of complex molecules. acs.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient approach to complex molecule synthesis. chemrxiv.org Several MCRs have been developed for the de novo synthesis of the indole core. rsc.orgnih.gov
An advantage of MCRs is their operational simplicity and atom economy. For the synthesis of a 7-substituted indole, an appropriately substituted starting material, such as o-toluidine, can be used as one of the components. For example, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild, metal-free conditions. rsc.org By using o-toluidine as the aniline (B41778) component, this methodology could provide a direct route to the 7-methylindole scaffold, which can then be further elaborated to 2-(7-Methyl-1H-indol-3-yl)ethylamine. The modularity of MCRs allows for the generation of diverse indole libraries by simply varying the starting components. researchgate.netrsc.org
Stereoselective Synthesis of Tryptamine Derivatives
The introduction of chirality into tryptamine derivatives is a critical aspect of medicinal chemistry, as the stereochemistry of a molecule often dictates its pharmacological activity. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved through various strategies, including the use of chiral catalysts or temporary chiral auxiliaries. These methods are essential for creating compounds like β-substituted tryptamines, where a stereocenter is present on the ethylamine side chain.
One advanced strategy for producing chiral tryptamine-related structures involves the asymmetric synthesis of tetrahydro-β-carbolines (THBCs), which are core structures in many biologically active indole alkaloids. These THBCs can be considered cyclic analogues or precursors to more complex tryptamine derivatives. Enantioselective catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a powerful tool for this purpose.
A notable method is the photocatalytic enantioselective Minisci reaction of β-carbolines. This reaction utilizes a cooperative catalytic system involving a photoredox catalyst and a chiral phosphoric acid. This dual-catalyst system enables the direct C–H functionalization of the β-carboline ring, allowing for the construction of enantioenriched C1-substituted β-carbolines with high levels of stereocontrol. This protocol has been successfully applied to the asymmetric synthesis of marine alkaloids, demonstrating its efficacy in creating complex, chiral indole structures.
Another significant approach is the asymmetric transfer hydrogenation (ATH) of 3,4-dihydro-β-carbolines. This method employs chiral ruthenium complexes as catalysts to reduce the imine functionality of the dihydro-β-carboline ring, establishing a stereocenter at the C1 position. This technique has been shown to produce both enantiomers of 1,2,3,4-tetrahydro-β-carbolines in good yields and with high optical purity. The choice of chiral ligand on the ruthenium catalyst dictates the stereochemical outcome of the reduction.
The following table summarizes key findings in the enantioselective catalysis of β-carboline precursors:
| Method | Catalyst System | Substrate Type | Key Findings |
|---|---|---|---|
| Photocatalytic Minisci Reaction | Photoredox catalyst + Chiral Phosphoric Acid | β-Carbolines | Allows direct, highly enantioselective C-H functionalization at the C1 position. Effective for creating a range of C1-aminoalkylated β-carbolines. |
| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium Complexes | 1-Substituted-3,4-dihydro-β-carbolines | Produces 1,2,3,4-tetrahydro-β-carbolines with high optical purity and in good yields. Both enantiomers are accessible by selecting the appropriate chiral catalyst. |
| Rhodium(I)-Catalyzed [2+2+2] Cyclotrimerization | Rh(I) with Chiral Bisphosphine Ligands (e.g., H8-BINAP) | Yne-ynamide precursors | Enables the asymmetric synthesis of atropisomeric 1-aryl-β-carbolines with good enantioselectivity and excellent regioselectivity. |
Chiral auxiliary-based synthesis is a classic and reliable strategy for controlling stereochemistry. wikipedia.org In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to an achiral substrate. wikipedia.org The presence of the auxiliary directs a subsequent chemical transformation, such as alkylation, to occur diastereoselectively. wikipedia.org After the desired chiral center has been created, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org
Oxazolidinone Auxiliaries: Popularized by David A. Evans, chiral oxazolidinones are among the most effective auxiliaries for stereoselective synthesis. wikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available chiral amino alcohols. The general process involves acylating the oxazolidinone with a carboxylic acid derivative to form an imide. Deprotonation of this imide at the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a stable Z-enolate. wikipedia.orgharvard.edu
The steric bulk of the substituent on the oxazolidinone ring (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the less hindered side. blogspot.com This results in a highly diastereoselective alkylation, creating a new stereocenter with a predictable configuration. harvard.edu Following the alkylation, the auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroperoxide or reduction with lithium borohydride) to reveal the chiral carboxylic acid, alcohol, or other desired functional groups, with the auxiliary being recovered. santiago-lab.com
Pseudoephedrine Auxiliaries: Pseudoephedrine is another highly effective and practical chiral auxiliary. wikipedia.org Both (1R,2R)- and (1S,2S)-pseudoephedrine are commercially available and can be used to synthesize products of either enantiomeric configuration. wikipedia.org In this method, pseudoephedrine is converted into an amide with the substrate carboxylic acid. wikipedia.org Deprotonation with a strong base generates a lithium enolate, which is chelated by the auxiliary's hydroxyl group, creating a rigid structure. harvard.edu
This rigid conformation directs the subsequent alkylation to occur anti to the hydroxyl group and syn to the methyl group, leading to high diastereoselectivity. wikipedia.org A significant advantage of this method is that the resulting alkylated pseudoephedrine amides are often highly crystalline, which can allow for easy purification and enhancement of diastereomeric purity by recrystallization. harvard.edu The auxiliary can be removed by acidic or basic hydrolysis to yield the enantiomerically enriched carboxylic acid or reduced to provide chiral alcohols or ketones. nih.gov Due to regulatory restrictions on pseudoephedrine, a related compound, pseudoephenamine, has been developed as an effective alternative that offers similar or even superior stereocontrol in many cases. harvard.edunih.gov
Purification and Isolation Techniques for Synthetic Intermediates and Products
The purification and isolation of intermediates and the final product are critical steps in any synthetic sequence to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of technique depends on the physical and chemical properties of the compound of interest, such as its polarity, solubility, volatility, and acid-base character.
For tryptamine derivatives, a common intermediate is the freebase form, which is often an oil or a solid with a relatively low melting point. A primary purification method for these basic compounds is acid-base extraction. The crude reaction mixture can be dissolved in a non-polar organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic tryptamine will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NH4OH), and the purified tryptamine freebase can be re-extracted into an organic solvent. sciencemadness.org
Chromatography is another powerful tool. For non-polar intermediates, normal-phase column chromatography on silica (B1680970) gel is common. acs.org However, the basicity of the amine group in tryptamines can lead to poor separation and tailing on acidic silica gel. To mitigate this, a small amount of a competing base like triethylamine (B128534) or ammonium hydroxide (B78521) is often added to the eluent. biotage.com Alternatively, amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase. biotage.com For more polar compounds, reversed-phase chromatography is an option. biotage.com
For the final product, 2-(7-Methyl-1H-indol-3-yl)ethylamine hydrochloride, purification is often achieved through crystallization or recrystallization. mdma.ch Once the tryptamine freebase has been synthesized and purified, it can be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol, or methanol) and treated with a solution of hydrogen chloride (HCl) in a solvent like ether or isopropanol. sciencemadness.orgmdma.ch This causes the hydrochloride salt to precipitate out of the solution. sciencemadness.org The resulting solid can be collected by filtration and further purified by recrystallization from an appropriate solvent system, such as methanol/ether or ethanol/hexane, to yield a product of high purity. mdma.chsciencemadness.org
For thermally stable but non-volatile intermediates, vacuum distillation, potentially using a Kugelrohr apparatus for small quantities, can be an effective method to remove impurities. mdma.ch
The following table outlines common purification techniques for tryptamine synthesis:
| Technique | Applicability | Description |
|---|---|---|
| Acid-Base Extraction | Intermediates (Freebase) | Separates the basic tryptamine from neutral or acidic impurities by partitioning it between an organic solvent and an acidic aqueous phase. The freebase is recovered after basification of the aqueous phase. sciencemadness.org |
| Column Chromatography | Intermediates | Separates compounds based on polarity. For basic amines, silica gel is often treated with a base (e.g., triethylamine) to prevent peak tailing. Amine-functionalized silica is also effective. biotage.com |
| Salt Formation & Recrystallization | Final Product (Hydrochloride Salt) | The purified freebase is converted to its hydrochloride salt by adding HCl. The salt, which is typically a crystalline solid, precipitates and is purified by recrystallizing from a suitable solvent system to remove soluble impurities. mdma.chsciencemadness.org |
| Vacuum Distillation | Thermally Stable Intermediates (Freebase) | Purifies liquids or low-melting solids based on differences in boiling points under reduced pressure. A Kugelrohr apparatus is useful for high-boiling oils on a small scale. mdma.ch |
Molecular Interactions and Receptor Binding Dynamics of 7 Methyltryptamine Derivatives
Serotonin (B10506) (5-HT) Receptor System Interactions
7-Methyltryptamine's interaction with the serotonergic system is multifaceted, involving direct binding to various 5-HT receptor subtypes and influencing neurotransmitter release. Like other tryptamine (B22526) derivatives, its structure bears a close resemblance to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), allowing it to interact with serotonin receptors. biomolther.org
Agonist and Antagonist Functional Profiles in Recombinant Systems
In recombinant systems, tryptamine derivatives are evaluated for their ability to activate (agonist activity) or block (antagonist activity) receptor function. 7-methyltryptamine (B88337) and related compounds typically exhibit agonist activity at several 5-HT receptors, particularly the 5-HT2 family. biomolther.orgnih.gov Research indicates that while many tryptamines act as agonists at the 5-HT2A receptor, the specific functional profile—full, partial, or biased agonism—can be influenced by the substitution pattern on the indole (B1671886) ring. nih.govwikipedia.org For instance, studies on α-ethyltryptamines have shown that while the parent compound is a potent 5-HT2A agonist, substitutions can modulate this activity, with some derivatives acting as weak partial agonists. nih.gov The functional activity of 7-methyltryptamine as a dopamine (B1211576) and serotonin releaser has been found to be less potent compared to its 5-methyl and 6-methyl isomers. nih.gov
Ligand Binding Affinity and Selectivity at 5-HT Subtypes (e.g., 5-HT2A)
Binding affinity studies quantify the strength of interaction between a ligand like 7-methyltryptamine and a receptor. These studies have demonstrated that tryptamine derivatives can bind to a wide range of 5-HT receptor subtypes. nih.gov The affinity for the 5-HT2A receptor is a key characteristic for many tryptamines. nih.govmdpi.com
Research comparing various methylated tryptamines has shown that the position of the methyl group significantly impacts binding affinity. For example, in one study, 7-methyltryptamine displayed a lower potency for dopamine release compared to 5-methyltryptamine (B158209). nih.gov A comparative binding study of 64 tryptamine derivatives at 5-HT1A and 5-HT2A receptors provides specific affinity data, highlighting the diverse selectivity profiles within this chemical class. researchgate.net Generally, substitutions on the indole ring can alter the affinity for different 5-HT subtypes, leading to varying selectivity profiles. biomolther.orgresearchgate.net
| Compound | 5-HT1A (IC50 µM) | 5-HT2A (IC50 µM) |
|---|---|---|
| Tryptamine | 14 | 15 |
| 5-Methyltryptamine | 0.17 | 4.8 |
| 7-Methyltryptamine | 11 | 19 |
This interactive table presents data compiled from a large-scale screening of tryptamine derivatives, illustrating how methyl group placement affects receptor binding affinity. Data sourced from Berger et al., 2009. researchgate.net
Allosteric Modulation Mechanisms
Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. mdpi.com This binding can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the receptor's response to the orthosteric ligand. nih.govnih.gov While the primary interaction of most tryptamines with 5-HT receptors is orthosteric, the potential for allosteric modulation within this class of compounds is an area of ongoing research. mdpi.com Certain compounds, including natural and synthetic molecules, have been identified as allosteric modulators of 5-HT receptors, particularly the 5-HT2C and 5-HT3 subtypes. mdpi.comnih.gov However, specific evidence detailing 7-methyltryptamine as an allosteric modulator is not extensively documented in the current literature. The mechanism involves inducing a conformational change in the receptor that alters the binding or efficacy of the primary ligand. nih.gov
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
Beyond the serotonergic system, tryptamine derivatives have been shown to interact with the NMDA receptor, a key component of glutamatergic neurotransmission responsible for synaptic plasticity. meduniwien.ac.atnih.gov
Non-Competitive Inhibition by Tryptamine Analogues
Several tryptamine analogues function as non-competitive inhibitors of the NMDA receptor. meduniwien.ac.atumich.edu This means they block receptor activity by binding to a site within the ion channel of the receptor, rather than competing with glutamate (B1630785) or glycine (B1666218) at their respective binding sites. researchgate.net This mechanism is similar to that of other well-known non-competitive NMDA antagonists like ketamine and phencyclidine (PCP). meduniwien.ac.atnih.gov Studies have shown that tryptamine and its derivatives can inhibit the binding of [3H]MK-801, a radioligand that labels the ion channel binding site, confirming their action as non-competitive blockers. meduniwien.ac.at
Structure-Activity Relationships for NMDA Receptor Blockade
The potency of tryptamine analogues as NMDA receptor blockers is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have explored how different substitutions on the tryptamine molecule affect this inhibitory activity. meduniwien.ac.at
Key findings from these studies include:
Indole Ring Methylation : Methyl substitution on the aromatic indole ring can yield compounds with significantly different potencies. Among monomethyl derivatives, 5-methyltryptamine was identified as a more potent NMDA receptor blocker than tryptamine itself. meduniwien.ac.at
Position of Substitution : The position of the substituent is critical. Holographic Quantitative Structure-Activity Relationship (HQSAR) modeling suggests that alkyl substituents at the 7-position, as in 7-methyltryptamine, exert a negative effect on NMDA receptor binding affinity. nih.gov This indicates that 7-methyltryptamine is likely a weaker NMDA receptor inhibitor compared to other isomers like 5-methyltryptamine. meduniwien.ac.atnih.gov
| Compound | IC50 (µM) |
|---|---|
| Tryptamine | 190 |
| 5-Methyltryptamine | 12 |
| 7-Methyltryptamine | >300 |
This interactive table summarizes the inhibitory concentration (IC50) of various tryptamine derivatives on the NMDA receptor. A lower IC50 value indicates greater potency. Data indicates that methylation at the 5-position enhances potency, while methylation at the 7-position reduces it significantly. Data sourced from Saria et al., 2000 and Berger et al., 2009. researchgate.netmeduniwien.ac.at
Monoamine Transporter System Interactions
The primary mechanism by which many tryptamine derivatives exert their effects is through interaction with monoamine transporters, which are responsible for the reuptake of serotonin, norepinephrine (B1679862), and dopamine from the synaptic cleft. nih.govfrontiersin.org These interactions can be broadly categorized as either inhibition of reuptake or acting as a substrate to promote neurotransmitter release (efflux). nih.gov
Direct binding affinity and functional data for 7-methyltryptamine at the serotonin transporter (SERT) are not extensively detailed in publicly available literature. However, significant insights can be drawn from its close structural analog, 7,N,N-trimethyltryptamine (7-Me-DMT), which differs only by the addition of two methyl groups to the terminal amine.
Research on 7,N,N-trimethyltryptamine demonstrated its function as a potent and selective inhibitor of serotonin uptake in rat forebrain synaptosomes, exhibiting a half-maximal inhibitory concentration (IC50) of 0.4 µM. nih.gov This suggests that the 7-methylated tryptamine scaffold has a strong affinity for SERT. The parent compound, tryptamine, is known to act as a substrate for SERT, leading to serotonin release. wikipedia.org Many tryptamine derivatives exhibit substrate behavior at SERT, meaning they are transported into the presynaptic neuron, which can trigger a reversal of the transporter's function, causing an efflux of serotonin into the synapse. researchgate.net This substrate activity is often characterized by high binding-to-uptake ratios, indicating that the compound interacts with the transporter in a manner that facilitates release rather than simple blockade. researchgate.net
The affinity of 7-methyltryptamine derivatives for the norepinephrine transporter (NET) and the dopamine transporter (DAT) appears to be considerably lower than for SERT. Studies on the closely related compound 7,N,N-trimethyltryptamine found it to be substantially less potent at inhibiting norepinephrine and dopamine uptake compared to serotonin uptake. nih.gov The reported IC50 values were 180 µM for NET and 61 µM for DAT. nih.gov This demonstrates a significant selectivity for SERT, with the compound being approximately 450-fold more selective for SERT over NET and 152-fold more selective for SERT over DAT.
This preferential affinity for SERT over the catecholamine transporters is a common feature among many indolethylamine derivatives. For comparison, the unsubstituted parent molecule, tryptamine, acts as a releasing agent with EC50 values of 32.6 nM for serotonin, 164 nM for dopamine, and 716 nM for norepinephrine, also showing a preference for SERT. wikipedia.org
Table 1: Inhibitory Potency of 7,N,N-Trimethyltryptamine at Monoamine Transporters This interactive table summarizes the IC50 values for the inhibition of monoamine uptake by 7,N,N-trimethyltryptamine, a close structural analog of 7-methyltryptamine.
| Transporter | IC50 (µM) | Selectivity Ratio (vs. SERT) |
| SERT | 0.4 | 1 |
| DAT | 61 | 152.5 |
| NET | 180 | 450 |
| Data sourced from Res Commun Chem Pathol Pharmacol. 1978 Jan;19(1):161-4. nih.gov |
Compounds that interact with monoamine transporters typically function through one of two primary mechanisms: reuptake inhibition or substrate-mediated release. nih.gov
Reuptake Inhibition: Inhibitors, such as cocaine, act as blockers by binding to the transporter protein and physically occluding the channel, thereby preventing the reuptake of the neurotransmitter from the synaptic cleft. nih.gov This leads to an increased concentration and prolonged action of the neurotransmitter in the synapse.
Releasing Activity: Releasing agents, or substrates, like amphetamine, are transported into the presynaptic neuron by the transporter protein. nih.gov Once inside, they disrupt the vesicular storage of monoamines and promote a reversal of the transporter's direction of flow, a process known as efflux. researchgate.net This results in a rapid, non-vesicular release of neurotransmitters into the synapse.
Many tryptamine derivatives, including the parent compound, are known to function as transporter substrates, thereby acting as monoamine releasers. wikipedia.orgresearchgate.net The high affinity of the 7-methyltryptamine scaffold for SERT, as suggested by data from its N,N-dimethylated analog, indicates a potent interaction. nih.gov Whether this interaction primarily results in reuptake inhibition or substrate-mediated release for 7-methyltryptamine itself requires further specific investigation through functional efflux assays.
Other Potential Molecular Targets and Off-Target Receptor Profiling
Beyond the monoamine transporter system, tryptamine derivatives can interact with a range of other molecular targets. Research investigating the activity of various tryptamines at the N-methyl-D-aspartate (NMDA) receptor has provided specific data for 7-methyltryptamine.
In a study assessing the ability of tryptamine derivatives to act as non-competitive NMDA receptor blockers, 7-methyltryptamine was shown to inhibit the binding of [3H]MK-801 to rat hippocampal membranes. meduniwien.ac.at It exhibited an IC50 value in the range of 640-660 µM. meduniwien.ac.at This indicates a relatively weak interaction compared to other compounds in the same study, such as 5-methyltryptamine (IC50 = 12 µM). meduniwien.ac.at Nonetheless, it establishes the NMDA receptor ion channel as a potential, albeit low-potency, molecular target for 7-methyltryptamine.
Table 2: Activity of 7-Methyltryptamine at the NMDA Receptor This table details the inhibitory concentration of 7-methyltryptamine on the binding of a radioligand to the NMDA receptor ion channel.
| Target | Radioligand | IC50 (µM) |
| NMDA Receptor | [3H]MK-801 | 640 - 660 |
| Data sourced from Neurosci. Lett. 2000 Jun 16;287(2):107-10. meduniwien.ac.at |
Enzymatic Transformations and Biotransformation Pathways of 7 Methyltryptamine in Research Models
Monoamine Oxidase (MAO) Interactions and Inhibition Kinetics
Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines. nih.govresearchgate.net 7-Methyltryptamine (B88337) has been investigated for its interaction with MAO enzymes, particularly MAO-A. Studies have shown that 7-methyltryptamine and its analogs can inhibit MAO-A. uni-saarland.deresearchgate.netiatdmct2017.jp
One study identified 7-methyl-α-methyltryptamine (7-Me-AMT) as a competitive inhibitor of MAO-A, with an IC50 value of 0.049 µM, which is comparable to the known MAO-A inhibitors harmine (B1663883) and harmaline. uni-saarland.deresearchgate.netiatdmct2017.jp The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The same study also found that 7-Me-AMT, along with other α-methylated tryptamines, significantly inhibited MAO activity in human hepatic S9 fractions, which contain both MAO-A and MAO-B isoforms. iatdmct2017.jp The competitive nature of the inhibition by 7-Me-AMT was determined by analyzing enzyme kinetics in the presence of varying concentrations of the substrate and inhibitor, as visualized through a Lineweaver-Burk plot. researchgate.net
Table 1: MAO-A Inhibition by 7-Me-AMT and Reference Compounds
| Compound | IC50 (µM) against MAO-A | Inhibition Mode |
|---|---|---|
| 7-Me-AMT | 0.049 | Competitive |
| Harmine | Comparable to 7-Me-AMT | - |
| Harmaline | Comparable to 7-Me-AMT | - |
This table summarizes the in vitro MAO-A inhibition data for 7-methyl-α-methyltryptamine (7-Me-AMT) in comparison to known inhibitors. Data is sourced from studies on α-methyltryptamine analogs. uni-saarland.deresearchgate.netiatdmct2017.jp
Cytochrome P450 (CYP) Mediated Metabolism in Hepatic Systems (e.g., hepatocyte incubations)
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics, including tryptamine (B22526) derivatives. mdpi.comnih.gov In vitro studies using human hepatocytes are a primary model for investigating the metabolic pathways of new chemical entities, as they contain a full complement of phase I and phase II enzymes. thermofisher.comeuropa.eu While specific data on 7-methyltryptamine's CYP-mediated metabolism is limited, the metabolism of structurally similar compounds, such as α-methyltryptamine (α-MT), in human hepatocyte incubations provides significant insights. researchgate.netnih.govnih.gov These studies reveal that the primary metabolic transformations for tryptamines include hydroxylation and N-demethylation. nih.govnih.gov
Hydroxylation, the addition of a hydroxyl group, and N-demethylation, the removal of a methyl group from a nitrogen atom, are common metabolic pathways for tryptamines. nih.govnih.gov For instance, the metabolism of N,N-dimethyltryptamine (DMT) involves both hydroxylation and N-demethylation. nih.gov Studies on α-MT in human hepatocytes have identified hydroxylation as a key metabolic step. researchgate.netnih.gov It is plausible that 7-methyltryptamine undergoes similar transformations, with hydroxylation potentially occurring on the indole (B1671886) ring or the ethylamine (B1201723) side chain, and N-demethylation if the amine group is substituted. The specific CYP isoforms responsible for these reactions in 7-methyltryptamine have not been fully elucidated, but in related compounds, enzymes such as CYP2D6, CYP2C19, and CYP3A4 are often involved. nih.govpreprints.org
The identification of in vitro metabolites is crucial for understanding the complete metabolic profile of a compound. In studies of α-MT using human hepatocyte incubations, a number of metabolites have been identified through techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). researchgate.netnih.gov The identified metabolites resulted from hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation. nih.gov Nine distinct metabolites of α-MT were identified in these in vitro experiments. researchgate.netnih.govnih.gov Given the structural similarities, it is expected that 7-methyltryptamine would produce a comparable range of metabolites in similar in vitro systems.
Table 2: Potential Metabolic Transformations of 7-Methyltryptamine Based on Analogs
| Metabolic Reaction | Description | Potential Metabolites of 7-Methyltryptamine |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group | Hydroxy-7-methyltryptamine |
| N-Acetylation | Addition of an acetyl group to the amine | N-acetyl-7-methyltryptamine |
| O-Sulfation | Addition of a sulfate (B86663) group to a hydroxylated metabolite | Hydroxy-7-methyltryptamine sulfate |
| O-Glucuronidation | Addition of glucuronic acid to a hydroxylated metabolite | Hydroxy-7-methyltryptamine glucuronide |
| N-Glucuronidation | Addition of glucuronic acid to the amine | 7-Methyltryptamine-N-glucuronide |
This table outlines the likely metabolic transformations 7-methyltryptamine may undergo, based on the observed metabolism of the structurally related compound α-methyltryptamine in human hepatocytes. researchgate.netnih.govnih.gov
Conjugation Reactions (e.g., Glucuronidation, Sulfation, N-Acetylation)
Following phase I metabolism, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation reactions. uomus.edu.iq These reactions increase the water solubility of the compounds, facilitating their excretion. Common conjugation reactions include glucuronidation, sulfation, and N-acetylation. uomustansiriyah.edu.iq
Studies on α-MT have confirmed the occurrence of these conjugation pathways in human hepatocytes. researchgate.netnih.gov Metabolites identified included O-glucuronides and O-sulfates of hydroxylated α-MT, as well as N-glucuronide and N-acetylated forms of the parent compound. nih.govnih.gov The formation of glucuronide and sulfate conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govnih.gov Given these findings with a close structural analog, it is highly probable that 7-methyltryptamine and its hydroxylated metabolites are also substrates for these conjugation enzymes.
Stereoselective Enzymatic Processing of Tryptamine Enantiomers
Biosynthetic Precursors and Related Enzymatic Pathways in Non-Mammalian Systems
In non-mammalian systems such as plants, tryptamine and its derivatives are synthesized from the amino acid tryptophan. researchgate.netpsychedelicreview.com The initial step in this biosynthetic pathway is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). researchgate.netresearchgate.net
Following the formation of tryptamine, further modifications can occur. For instance, N-methylation to form N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT) is carried out by the enzyme indolethylamine-N-methyltransferase (INMT), which uses S-adenosyl-methionine (SAM) as a methyl group donor. psychedelicreview.commdpi.com While the direct biosynthesis of 7-methyltryptamine in non-mammalian systems is not extensively documented, it is conceivable that it could be formed through the action of a methyltransferase on the indole ring of tryptamine, either before or after the action of tryptophan decarboxylase on a methylated tryptophan precursor. The biosynthesis of various tryptamine derivatives has been explored in microbial systems like E. coli and yeast for the production of these compounds. google.com
Table 3: Key Enzymes in Tryptamine Biosynthesis in Non-Mammalian Systems
| Enzyme | Abbreviation | Function | Precursor | Product |
|---|---|---|---|---|
| Tryptophan Decarboxylase | TDC | Decarboxylation | Tryptophan | Tryptamine |
| Indolethylamine-N-methyltransferase | INMT | N-methylation | Tryptamine | N-Methyltryptamine (NMT) |
| Indolethylamine-N-methyltransferase | INMT | N-methylation | N-Methyltryptamine | N,N-Dimethyltryptamine (DMT) |
This table details the primary enzymes and their roles in the biosynthetic pathway of simple tryptamines in various organisms. researchgate.netpsychedelicreview.commdpi.com
Analytical Chemistry Methodologies for 7 Methyltryptamine and Its Derivatives
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of 7-methyltryptamine (B88337) and its derivatives, enabling the separation of these compounds from complex matrices. The choice of method often depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and the nature of the sample.
Gas Chromatography (GC) with Various Detectors (e.g., GC-MS, GC-EI-MS)
Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For tryptamine (B22526) derivatives, derivatization is often employed to increase their volatility and improve chromatographic peak shape. nih.govoup.com GC coupled with mass spectrometry (GC-MS) is a widely used combination that provides both separation and structural identification. nih.govoup.comproquest.commdpi.com
In GC-MS, electron ionization (EI) is a common ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for compound identification. mdpi.com The fragmentation patterns observed in GC-EI-MS are characteristic of the molecular structure. For instance, a common fragmentation pathway for many tryptamines involves the formation of an iminium ion as the base peak. psu.edu Studies have shown that GC-MS methods can achieve limits of detection in the low nanogram-per-milliliter range for some tryptamine derivatives in biological samples. nih.govoup.com
Challenges in GC-MS analysis can arise from the thermal degradation of certain tryptamines. proquest.com For example, psilocybin is known to dephosphorylate to psilocin at high temperatures. proquest.com Additionally, isomeric compounds may co-elute and exhibit similar mass spectra, necessitating careful method development and potentially the use of derivatization to achieve separation. nist.gov
Table 1: Selected GC-MS Parameters for Tryptamine Derivative Analysis
| Parameter | Typical Conditions | Reference |
| Column | Fused-silica capillary column (e.g., HP-5MS) | oup.com |
| Carrier Gas | Helium | mdpi.comsouthernforensic.org |
| Injection Mode | Splitless | nih.gov |
| Temperature Program | Ramped, e.g., 70°C to 260°C | mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |
| Detector | Mass Spectrometer (Quadrupole, Ion Trap) | mdpi.comsouthernforensic.org |
This table is interactive and provides a summary of typical GC-MS parameters.
High-Performance Liquid Chromatography (HPLC) (e.g., RP-HPLC, LC-UV)
High-performance liquid chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds, making it an excellent alternative to GC for many tryptamine derivatives. proquest.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of these compounds. proquest.com
HPLC systems are often coupled with ultraviolet (UV) detectors, as the indole (B1671886) ring of tryptamines exhibits strong UV absorbance. proquest.com This allows for sensitive detection and quantification. proquest.com The use of photodiode array (PDA) detectors can provide spectral information, aiding in peak identification and purity assessment. proquest.com
For enhanced specificity and sensitivity, HPLC is frequently coupled with mass spectrometry (LC-MS). nih.govoup.com This combination is powerful for the analysis of tryptamines in complex matrices like blood and urine. nih.gov Electrospray ionization (ESI) is a common interface for LC-MS, as it is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]+), which is useful for molecular weight determination. mdpi.comsouthernforensic.org
Table 2: Example HPLC Method Parameters for Tryptamine Separation
| Parameter | Conditions | Reference |
| Column | C18 or Biphenyl stationary phase | proquest.com |
| Mobile Phase | Gradient elution with acetonitrile/water or methanol/water, often with acid modifiers (e.g., formic acid, TFA) | proquest.com |
| Flow Rate | 0.4 - 1.0 mL/min | proquest.com |
| Detector | UV/PDA (e.g., 220 nm, 280 nm) or Mass Spectrometer | proquest.com |
| Temperature | 35 - 50 °C | proquest.com |
This table is interactive and summarizes typical HPLC parameters for tryptamine analysis.
Capillary Electrophoresis (CE) for Tryptamine Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.govnih.gov
CE has been successfully applied to the analysis of tryptamine derivatives in various samples, including illicit drug seizures. nih.gov The separation can be optimized by adjusting parameters such as the pH and concentration of the background electrolyte, the applied voltage, and the use of organic modifiers or additives like cyclodextrins. nih.govnih.gov Detection in CE is commonly performed using UV absorbance. nih.gov For enhanced sensitivity and selectivity, CE can be coupled with laser-induced fluorescence (LIF) detection, which can achieve very low limits of detection, in the microgram-per-liter range. nih.gov
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 7-methyltryptamine and its derivatives. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the analytes.
Mass Spectrometry (MS, MS/MS, HRMS) for Structural Elucidation and Quantification
Mass spectrometry (MS) is a cornerstone technique for the analysis of tryptamines, providing information on molecular weight and structure through fragmentation patterns. mdpi.compsu.edusouthernforensic.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and its fragments, greatly aiding in identification. nih.gov
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and can be used to differentiate between isomers that may have identical precursor masses. psu.edu The characteristic fragmentation of tryptamines in positive ion mode often involves cleavage of the ethylamine (B1201723) side chain. psu.edusouthernforensic.orgnih.gov The primary fragment is typically an iminium ion, while another significant fragment corresponds to the indole ring. psu.edunih.gov
Table 3: Common Mass Spectral Fragments of Tryptamine Derivatives
| Compound Class | Precursor Ion | Key Fragment Ion(s) | Fragmentation Pathway | Reference |
| N,N-dialkyltryptamines | [M+H]+ | Iminium ion (e.g., m/z 58 for DMT) | α-cleavage at the ethylamine side chain | mdpi.compsu.edu |
| α-methyltryptamines | [M+H]+ | Indole-containing fragment (e.g., m/z 130) | Cleavage between α and β carbons | southernforensic.org |
| Hydroxylated tryptamines | [M+H]+ | Fragments with mass shift of +16 Da | Hydroxylation on the indole ring | nih.gov |
This table is interactive and details common MS fragmentation patterns for tryptamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including 7-methyltryptamine and its derivatives. researchgate.net Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most commonly used NMR techniques.
¹H-NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. researchgate.net For 7-methyltryptamine, the ¹H-NMR spectrum would show distinct signals for the aromatic protons on the indole ring, the protons of the ethylamine side chain, and the protons of the methyl group. nih.gov
¹³C-NMR spectroscopy provides information about the different carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its electronic environment. nih.gov Together, ¹H and ¹³C-NMR data, often supplemented with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), allow for the unambiguous assignment of the entire molecular structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational methods for the structural elucidation and confirmation of indolethylamine compounds. They provide valuable information about the molecule's functional groups and conjugated systems.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For 7-Methyltryptamine, the IR spectrum provides key signals that confirm its core structure. The primary amine (-NH2) and the indole N-H group exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching from the indole ring typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl side chain and the methyl group appears just below this value. Furthermore, the C=C stretching vibrations of the aromatic indole ring are observed in the 1450-1600 cm⁻¹ region. Far-infrared spectroscopy can also be used to investigate the fundamental low-frequency vibrational modes of the tryptamine structure. rsc.orgresearchgate.net The presence and position of these characteristic absorption bands allow for the confirmation of the 7-Methyltryptamine structure when compared against a reference standard.
Interactive Table 1: Characteristic Infrared (IR) Absorption Frequencies for 7-Methyltryptamine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | 3400 - 3500 |
| Amine N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the indole ring system in 7-Methyltryptamine. The indole nucleus provides a characteristic UV absorption profile. Typically, tryptamines exhibit two main absorption bands. The first, more intense band (the B band) appears around 200-230 nm, and a second, broader band with fine structure (the L band) is observed around 270-290 nm. mu-varna.bg For instance, a study of various psychoactive tryptamines using HPLC with UV detection found maximum absorbance wavelengths that aid in their identification. proquest.com The precise position of the maximum absorption wavelength (λmax) can be influenced by the solvent and the specific substitution on the indole ring. nih.gov The UV-Vis spectrum of 7-Methyltryptamine serves as a useful fingerprint for its identification and can be used for quantification. mu-varna.bg
Sample Preparation and Derivatization Strategies for Analytical Studies
Effective sample preparation is a critical step to isolate the analyte of interest from complex matrices, remove interferences, and enhance detection sensitivity. nih.gov For tryptamines, common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). oup.comnih.gov Protein precipitation, often achieved by adding a solvent like acetonitrile, is a straightforward method for removing proteins from biological samples such as plasma. oup.comnih.gov LLE uses two immiscible solvents to separate the analyte based on its differential solubility, while SPE employs a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. nih.govnih.gov
Derivatization is a chemical modification process frequently employed in the analysis of tryptamines to improve their analytical properties, particularly for gas chromatography (GC) analysis. psu.edu The primary goals of derivatization are to increase the volatility and thermal stability of the analyte and to enhance its detectability. psu.edunih.gov
Common derivatization strategies for tryptamines include:
Silylation: This involves replacing active hydrogen atoms (in -OH, -NH, and -SH groups) with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. Silylation is effective for making polar compounds like tryptamines more volatile for GC-MS analysis. nih.govresearchgate.netproquest.com
Acylation: This process introduces an acyl group. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are used to create derivatives that are highly sensitive to electron capture detection (ECD) in GC. nih.gov Acylation of the amine groups in tryptamines can significantly improve chromatographic peak shape and detection limits. psu.edu
Fluorescence Labeling: For high-performance liquid chromatography (HPLC), derivatization can be used to attach a fluorescent tag to the molecule. Reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. researchgate.netthermofisher.com
The choice of derivatization reagent and strategy depends on the analytical technique being used (GC or LC), the specific functional groups on the tryptamine derivative, and the desired level of sensitivity. researchgate.netsigmaaldrich.com
Interactive Table 2: Common Derivatization Strategies for Tryptamine Analysis
| Strategy | Reagent Example | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|---|
| Silylation | BSTFA, MSTFA | -NH, -OH | GC-MS | Increase volatility and thermal stability. researchgate.netproquest.com |
| Acylation | PFPA, HFBI | -NH, -OH | GC-MS (ECD) | Increase volatility and enhance detector response. psu.edunih.gov |
| Alkylation | Alkyl halides | -NH | GC-MS | Increase volatility, stabilize amine group. psu.edu |
Quantitative Analytical Method Validation in Research Matrices
To ensure that a quantitative method is reliable, accurate, and reproducible, it must undergo a thorough validation process. unodc.org For the analysis of tryptamines in research matrices like plasma, urine, or other biological tissues, method validation is performed according to internationally recognized guidelines. oup.comunodc.org The key parameters assessed during validation are outlined below.
Specificity and Selectivity: This parameter demonstrates that the analytical method can unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. unodc.org This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time. researchgate.net
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is determined by analyzing a series of calibration standards over a specified concentration range (e.g., 0.5–100 ng/mL). oup.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent bias. researchgate.net Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). researchgate.net Validation studies typically require bias to be within ±15-20% and imprecision to be <15-20% CV. oup.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov
Recovery: Extraction recovery assesses the efficiency of the sample preparation process by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. researchgate.net Studies on tryptamines have reported extraction efficiencies of around 50% or higher. oup.comresearchgate.net
Matrix Effects: These are the effects of co-eluting, undetected matrix components on the ionization of the target analyte in mass spectrometry. oup.com Matrix effects are evaluated by comparing the analyte response in a post-extracted matrix sample to the response in a pure solvent, with significant ion enhancement or suppression indicating a matrix effect. oup.comresearchgate.net
Stability: The stability of the analyte is evaluated under various conditions that could be encountered during sample handling, storage, and analysis, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. researchgate.net
A study developing and validating an LC-MS/MS method for substituted tryptamines in plasma provides a practical example of these parameters. oup.comnih.gov
Interactive Table 3: Example of Validation Parameters for a Tryptamine LC-MS/MS Method in Plasma
| Validation Parameter | Typical Result/Acceptance Criteria | Reference |
|---|---|---|
| Linearity Range | 0.5 - 100 ng/mL | oup.comnih.gov |
| Correlation Coefficient (r²) | > 0.99 | nih.gov |
| Accuracy (Bias) | Within ±20% | oup.comresearchgate.net |
| Precision (Imprecision, %CV) | < 20% | oup.comresearchgate.net |
| Extraction Recovery | ~50% | oup.comresearchgate.net |
| Matrix Effect (%CV) | < 18.3% | oup.comresearchgate.net |
| LOD | 0.05 ng/mL | researchgate.net |
| LOQ | 0.5 ng/mL | oup.com |
Computational and Theoretical Investigations of 2 7 Methyl 1h Indol 3 Yl Ethylamine
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug discovery to understand how a ligand, such as 7-methyltryptamine (B88337), might interact with a biological target, typically a protein receptor, at the atomic level. nih.govnih.gov The process involves sampling various conformations of the ligand within the active site of the receptor and then using a scoring function to rank these conformations based on their binding affinity. nih.gov
For 7-methyltryptamine, molecular docking simulations would typically be performed against serotonin (B10506) (5-HT) receptors (e.g., 5-HT1A, 5-HT2A) or other potential targets like the N-methyl-D-aspartate (NMDA) receptor, given the known activity of related tryptamines. nih.govmeduniwien.ac.at These simulations can reveal key intermolecular interactions that stabilize the ligand-receptor complex. Lower docking scores generally indicate stronger binding interactions. nih.gov
Key interactions for tryptamine (B22526) derivatives within receptor binding pockets often include:
Hydrogen Bonding: The ethylamine (B1201723) side chain's primary amine and the indole (B1671886) ring's N-H group are potential hydrogen bond donors, interacting with specific amino acid residues in the receptor. nih.govnih.gov
Pi-Stacking and Hydrophobic Interactions: The aromatic indole ring can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov
While specific docking studies exclusively focused on 7-methyltryptamine are not extensively detailed in publicly available literature, the principles derived from studies of similar indole-containing ligands can be applied. The 7-methyl group would influence the binding by introducing steric bulk and altering the electronic properties of the indole ring, which could either enhance or hinder its fit and interaction with the receptor's binding pocket.
| Type of Interaction | Molecular Moiety Involved (7-Methyltryptamine) | Potential Interacting Receptor Residues | Significance |
|---|---|---|---|
| Hydrogen Bond (Donor) | Ethylamine (-NH2) | Aspartate, Glutamate (B1630785), Serine | Crucial for anchoring the ligand in the binding pocket. |
| Hydrogen Bond (Donor) | Indole N-H | Serine, Threonine, Asparagine | Contributes to binding affinity and specificity. |
| Pi-Pi Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the complex through aromatic interactions. |
| Hydrophobic/van der Waals | Indole Ring, 7-Methyl Group | Leucine, Valine, Isoleucine | Affects the overall fit and binding energy of the ligand. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to provide insights into properties that are difficult to measure experimentally. For 7-methyltryptamine, DFT calculations could be employed to determine:
Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule.
Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are fundamental to understanding how the molecule will interact with receptors and other molecules.
Reactivity Descriptors: The energies of the HOMO and LUMO orbitals can be used to predict the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a smaller gap suggesting higher reactivity.
Spectroscopic Properties: Predicting vibrational frequencies (infrared spectra) and NMR chemical shifts to aid in the experimental characterization of the compound.
While specific DFT studies on 7-methyltryptamine are not prominent in the reviewed literature, this approach is standard for characterizing novel psychoactive compounds and understanding the electronic effects of substituents, such as the methyl group at the 7-position, on the indole ring's reactivity and interaction capabilities.
Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes and Conformational Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govmdpi.com By simulating the motions of atoms and molecules, MD can be used to study the stability of a ligand-protein complex, explore conformational changes, and analyze the energetics of binding. nih.govnih.govosti.gov
Following molecular docking, an MD simulation would typically be run on the predicted 7-methyltryptamine-receptor complex. biorxiv.org This would involve placing the complex in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to model their movement over a specific period, often nanoseconds to microseconds. mdpi.com
Key insights from MD simulations of a 7-methyltryptamine-receptor complex would include:
Binding Stability: Assessing whether the ligand remains stably bound within the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to evaluate stability. biorxiv.org
Conformational Flexibility: Observing how the ligand and protein adapt their shapes to optimize interactions. This is crucial as both molecules are flexible, not static entities. nih.gov
Interaction Dynamics: Analyzing the persistence of specific interactions (like hydrogen bonds) identified in docking studies over the course of the simulation.
Binding Free Energy Calculations: More advanced techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. researchgate.netlibretexts.org The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based on their molecular descriptors (physicochemical properties or structural features). libretexts.orgnih.govsysrevpharm.org
A Holographic QSAR (HQSAR) study investigated the inhibitory potencies of 64 tryptamine derivatives, including 7-methyltryptamine, at the NMDA, 5-HT1A, and 5-HT2A receptors. nih.gov The study generated models to predict the pIC50 values based on structural fragments. The results indicated that the methyl group at position 7 has a significant impact on biological activity. nih.gov
The study's findings regarding the 7-methyl substitution were:
NMDA Receptor: The methyl group at position 7 was found to have a "decisive negative influence" on the compound's ability to inhibit [3H]MK-801 binding. nih.gov
5-HT1A and 5-HT2A Receptors: A methyl substitution at position 7 was generally found to be "less advantageous" for activity at these serotonin receptor subtypes. nih.gov In contrast, halogen substituents at this position were tolerated. nih.gov
These findings suggest that for these specific receptor targets, steric bulk or the electronic properties of a methyl group at the 7-position are detrimental to binding affinity compared to other substituents or an unsubstituted indole ring.
| Receptor Target | Effect of 7-Methyl Substitution on Binding Affinity | Interpretation |
|---|---|---|
| NMDA | Decisive Negative Influence | The 7-methyl group significantly reduces the compound's potency at this receptor. |
| 5-HT1A | Less Advantageous | The 7-methyl group is not favorable for high activity compared to other substitutions. |
| 5-HT2A | Less Advantageous | Similar to 5-HT1A, the 7-methyl group tends to decrease binding potency. |
In Silico Metabolite Prediction and Pathway Analysis
In silico metabolite prediction uses computational algorithms to predict how a compound might be metabolized by the body. nih.gov These tools are valuable in early drug development to identify potentially active or toxic metabolites. nih.gov Software platforms like GLORYx, BioTransformer, SyGMa, and MetaPredictor use rule-based systems or machine learning models to predict the products of common metabolic reactions. nih.govnih.govresearchgate.netresearchgate.net
The metabolism of tryptamines is primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes (e.g., CYP2D6). tandfonline.com Common metabolic pathways for tryptamine derivatives include:
Phase I Reactions:
Oxidative deamination of the ethylamine side chain.
Hydroxylation at various positions on the indole ring (e.g., C4, C5, C6).
N-dealkylation (not applicable to the primary amine of 7-methyltryptamine but relevant for N,N-disubstituted tryptamines). nih.gov
Phase II Reactions:
N-acetylation of the primary amine. mdpi.com
Glucuronidation or sulfation of hydroxylated metabolites. mdpi.com
For 7-methyltryptamine, in silico tools would predict a range of potential metabolites based on these known biotransformations. The presence of the 7-methyl group could influence the preferred sites of hydroxylation on the indole ring due to steric or electronic effects.
| Metabolic Pathway | Predicted Metabolite | Enzyme Family |
|---|---|---|
| Indole Hydroxylation | 4-Hydroxy-7-methyltryptamine | Cytochrome P450 (CYP) |
| Indole Hydroxylation | 5-Hydroxy-7-methyltryptamine | Cytochrome P450 (CYP) |
| Indole Hydroxylation | 6-Hydroxy-7-methyltryptamine | Cytochrome P450 (CYP) |
| Oxidative Deamination | 7-Methyl-indole-3-acetaldehyde | Monoamine Oxidase (MAO) |
| Further Oxidation | 7-Methyl-indole-3-acetic acid | Aldehyde Dehydrogenase |
| N-Acetylation | N-Acetyl-7-methyltryptamine | N-acetyltransferase (NAT) |
Role As a Synthetic Intermediate and Chemical Biology Probe
Precursor in the Synthesis of Complex Indole (B1671886) Derivatives
The tryptamine (B22526) skeleton is a fundamental component of numerous complex indole alkaloids, a large class of naturally occurring compounds with diverse and potent biological activities. The biosynthesis of these alkaloids, such as those in the Aspidosperma and Strychnos families, originates from tryptamine and a monoterpene unit. mit.eduvu.nlmit.edu Synthetic chemists often mimic these biosynthetic pathways, using tryptamine derivatives as starting materials to construct the characteristic polycyclic frameworks of these natural products. chemrxiv.org
While specific total syntheses commencing directly from 7-methyltryptamine (B88337) are not extensively documented in readily available literature, its structural role is well-established. The presence of the methyl group at the 7-position of the indole ring makes it a valuable precursor for creating synthetic analogues of complex alkaloids. General synthetic strategies, such as those involving Brønsted acid-catalyzed tandem cyclization of tryptamine-ynamides or intramolecular cycloadditions, provide pathways to the core structures of alkaloids like aspidospermidine. chemrxiv.org By starting with 7-methyltryptamine, these routes would yield analogues bearing a methyl group on the aromatic ring, allowing for the exploration of structure-activity relationships. Similarly, the communesin family of alkaloids, which feature a complex heptacyclic core, are synthesized through strategies that often involve the coupling and rearrangement of tryptamine-derived fragments. mit.edunih.govacs.org The use of 7-methyltryptamine in such synthetic sequences would predictably lead to novel communesin analogues.
Reactant for β-Carboline Formation and Analogues
One of the most significant applications of 7-methyltryptamine in synthesis is its use as a reactant in the Pictet-Spengler reaction to form tetrahydro-β-carbolines. nih.govrsc.org This reaction involves the condensation of a β-arylethylamine, such as 7-methyltryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the new ring. mdpi.com The resulting tetrahydro-β-carboline scaffold is the core structure of many biologically active natural products and synthetic compounds. mdpi.com
The reaction proceeds by forming an iminium ion intermediate, which is then attacked by the electron-rich indole nucleus to form the new carbon-carbon bond, yielding the tetracyclic β-carboline system. nih.gov The reaction can be carried out under various conditions, including traditional heating in acid, or using modern methods like microwave assistance, which can significantly accelerate the process. nih.gov The choice of the aldehyde or ketone reactant determines the substitution at the C-1 position of the resulting β-carboline, allowing for the synthesis of a wide array of analogues.
A notable example involves the synthesis of 7-alkoxy/hydroxy-α-methyltryptamines, where a key step is the Fischer-type cyclization of a hydrazone to yield a 3-methyl-1-oxo-1,2,3,4-tetrahydro-β-carboline derivative, which is then hydrolyzed to the final tryptamine product. This demonstrates the utility of β-carboline formation as a strategic step in the synthesis of substituted tryptamines themselves.
Development of Novel Chemical Probes for Receptor and Transporter Studies
7-Methyltryptamine serves as a valuable scaffold for the development of novel chemical probes used to study the function and pharmacology of various receptors and transporters in the central nervous system. By systematically modifying its structure—for instance, through N-alkylation of the side chain or further substitution on the indole ring—researchers can create a library of analogues with varied affinities and selectivities for specific biological targets.
These derivatives are instrumental in characterizing receptor binding sites and understanding the neurochemical pathways involved in psychoactivity. For example, studies on 7-substituted tryptamines have provided insights into their interactions with serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) transporters, as well as their agonist activity at 5-HT₂A receptors. Research has shown that 7-substituted tryptamines can act as potent serotonin-dopamine releasing agents.
Furthermore, 7-methyltryptamine and its analogues have been evaluated for their ability to block NMDA receptors. The data below shows the inhibitory concentration (IC₅₀) of 7-methyltryptamine for blocking the NMDA receptor channel, highlighting its utility in developing probes for this important receptor system.
| Compound | Target | Activity (IC₅₀) |
|---|---|---|
| 7-Methyltryptamine | NMDA Receptor ([³H]MK-801 binding) | 650 µM |
Amidation Reactions and Sulfonamide Derivative Synthesis
The primary amine of the ethylamine (B1201723) side chain in 7-methyltryptamine is a nucleophilic handle that readily participates in amidation and sulfonylation reactions. These reactions are fundamental in medicinal chemistry for creating derivatives with altered physicochemical properties and biological activities.
Amidation: 7-Methyltryptamine can be acylated by reacting it with carboxylic acids, acyl chlorides, or anhydrides to form N-acyl derivatives. This reaction is typically carried out using standard amide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by direct reaction with an acyl chloride in the presence of a base. nih.govhepatochem.comresearchgate.netresearchgate.netnih.gov A well-known example of this type of reaction in the broader tryptamine class is the synthesis of N-acetyl-5-methoxytryptamine (melatonin), where the tryptamine amine is acetylated. wikipedia.orggoogle.com This transformation highlights the general reactivity of the tryptamine side chain, which is directly applicable to 7-methyltryptamine for the synthesis of novel amide derivatives.
Sulfonamide Synthesis: The reaction of 7-methyltryptamine with various sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields a range of tryptamine-based sulfonamides. Sulfonamides are a key functional group in many pharmaceuticals. The synthesis of N-(2-(1H-indol-3-yl)ethyl)-substituted-sulfonamides from tryptamine is a straightforward and efficient process, demonstrating the utility of this reaction for creating libraries of potential therapeutic agents. The 7-methyl substituent would be retained in the final product, allowing for the synthesis of a specific subset of these derivatives.
Applications in Asymmetric Synthesis of Nitrogen Heterocycles
7-Methyltryptamine is a valuable substrate for the asymmetric synthesis of nitrogen-containing heterocycles, particularly enantioenriched tetrahydro-β-carbolines. The Pictet-Spengler reaction, when conducted with a prochiral aldehyde or ketone, creates a new stereocenter at the C-1 position of the β-carboline ring. Controlling the stereochemistry of this reaction is a key goal in the synthesis of many chiral alkaloids and pharmaceuticals. researchgate.net
Asymmetric synthesis in this context can be achieved through several strategies:
Chiral Catalysts: The use of chiral Brønsted acids (e.g., chiral phosphoric acids) or chiral thiourea (B124793) catalysts can promote the Pictet-Spengler reaction with high enantioselectivity. mdpi.comsigmaaldrich.com These catalysts create a chiral environment around the iminium ion intermediate, directing the cyclization to favor one enantiomer over the other.
Chiral Auxiliaries: Attaching a chiral auxiliary to the tryptamine nitrogen can direct the stereochemical outcome of the cyclization. The auxiliary is then removed in a subsequent step.
Substrate Control: Using a chiral aldehyde in the reaction can lead to a diastereoselective Pictet-Spengler reaction, where the existing stereocenter on the aldehyde influences the formation of the new stereocenter on the β-carboline ring. nih.gov
A notable example of a catalytic enantioselective Pictet-Spengler reaction has been demonstrated with 6-methyl tryptamine, a close structural isomer of 7-methyltryptamine. nsf.gov The reaction, catalyzed by a chiral thiourea-carboxylic acid, proceeded with high yield and enantioselectivity, underscoring the potential of methyl-substituted tryptamines as excellent substrates for constructing complex and stereochemically defined nitrogen heterocycles. nsf.gov Such methodologies are crucial for building the chiral scaffolds needed for drug discovery and the total synthesis of natural products. nih.govorganicreactions.org
Future Research Directions and Methodological Advancements
Development of Advanced Spectroscopic Techniques for In Situ Monitoring
The synthesis and subsequent application of 2-(7-Methyl-1h-indol-3-yl)ethylamine hydrochloride can be significantly enhanced by the development of advanced spectroscopic techniques for real-time, in situ monitoring. Process Analytical Technology (PAT) is becoming increasingly crucial in pharmaceutical manufacturing for ensuring product quality and process efficiency. jetir.org Techniques such as Raman and near-infrared (NIR) spectroscopy are particularly well-suited for this purpose due to their non-destructive nature and ability to provide real-time data on chemical reactions. jetir.orgmdpi.com
Raman spectroscopy, for instance, can monitor the progress of chemical reactions by tracking the vibrational modes of molecules. mdpi.com This allows for the precise determination of reaction endpoints, the identification of intermediates, and the detection of any polymorphic changes in the final product. mdpi.com For the synthesis of indole (B1671886) derivatives, in situ Raman monitoring can provide critical insights into reaction kinetics and mechanisms, facilitating process optimization and control. nih.gov The ability to collect data from within a reaction vessel without disturbing the process is a key advantage of this technique. nih.govspectroscopyonline.com Future research will likely focus on developing robust chemometric models to translate the spectral data into quantitative measurements of reactant, intermediate, and product concentrations, thereby enabling a higher degree of process automation and control. nih.gov
Key Spectroscopic Techniques for In Situ Monitoring
| Technique | Application in Synthesis of this compound | Potential Advantages |
|---|---|---|
| Raman Spectroscopy | Real-time monitoring of reaction progress, identification of intermediates, and polymorphic form analysis. mdpi.comnih.gov | Non-destructive, low sensitivity to water, can be used with fiber optics for remote monitoring. mdpi.com |
| Near-Infrared (NIR) Spectroscopy | Monitoring of raw material identity and quality, solvent composition, and reaction kinetics. jetir.org | Fast, non-invasive, and can penetrate solid and liquid samples. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Tracking changes in functional groups during the reaction to determine conversion rates. | High sensitivity and specificity for different chemical bonds. |
Application of Machine Learning and AI in Structure-Activity Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of novel compounds like this compound. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, are becoming increasingly sophisticated through the use of machine learning algorithms. nih.govyoutube.com These models can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
Exploration of Novel Synthetic Pathways with Green Chemistry Principles
Future synthetic efforts towards this compound and related compounds will increasingly be guided by the principles of green chemistry. researchgate.net This involves the development of more sustainable and environmentally friendly synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. tandfonline.com Microwave-assisted synthesis is one such approach that has shown great promise for the synthesis of indole derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com
Another promising avenue is the use of biocatalysis. chemistryviews.org Enzymes such as tryptophan decarboxylases (TDCs) can catalyze the conversion of tryptophan analogs to their corresponding tryptamines in a single, highly efficient step. nih.gov The discovery and engineering of promiscuous TDCs that can accommodate a wide range of substituted indoles would provide a direct and environmentally benign route to a diverse array of tryptamine (B22526) derivatives. nih.gov Furthermore, the development of one-pot, multi-component reactions for the synthesis of indole-substituted heterocycles represents another strategy to improve the efficiency and sustainability of these synthetic processes. researchgate.netrsc.org These approaches not only offer environmental benefits but can also lead to more cost-effective and scalable manufacturing processes.
Green Chemistry Approaches for Indole Synthesis
| Approach | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | The use of microwave irradiation to heat reaction mixtures. tandfonline.com | Rapid heating, shorter reaction times, and often higher yields. tandfonline.com |
| Biocatalysis | The use of enzymes to catalyze specific chemical transformations. chemistryviews.org | High selectivity, mild reaction conditions, and reduced environmental impact. nih.gov |
| Multi-Component Reactions | Reactions where three or more reactants combine in a single step to form a product. researchgate.net | High atom economy, reduced waste, and simplified procedures. rsc.org |
| Use of Greener Solvents | Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ionic liquids. researchgate.net | Reduced pollution and improved safety. |
Design and Synthesis of Highly Selective Molecular Probes
The development of highly selective molecular probes based on the 2-(7-Methyl-1h-indol-3-yl)ethylamine scaffold is a critical area for future research. Such probes are invaluable tools for elucidating the physiological and pathological roles of specific serotonin (B10506) receptor subtypes. iaea.org The indole scaffold is a versatile platform for the design of fluorescent chemosensors. rsc.org By incorporating fluorophores into the molecular structure of tryptamine derivatives, it is possible to create probes that can visualize the location and dynamics of their target receptors in living cells and tissues. researchgate.netresearchgate.net
The design of these probes will be guided by a deep understanding of the structure-activity relationships of ligands for different serotonin receptors. The goal is to create molecules that bind with high affinity and selectivity to a single receptor subtype, thereby minimizing off-target effects. osti.gov For example, modifications to the ethylamine (B1201723) side chain or the indole ring can significantly alter the binding profile of a compound. iaea.org The development of such selective probes will be instrumental in dissecting the complex pharmacology of the serotonergic system and identifying novel therapeutic targets. escholarship.org
Investigation of Conformational Dynamics via Advanced Biophysical Methods
A deeper understanding of the conformational dynamics of this compound and its interaction with target receptors is crucial for rational drug design. Advanced biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are powerful tools for studying these dynamic processes at the molecular level. nih.govresearchgate.net
NMR spectroscopy can provide detailed information about the three-dimensional structure and flexibility of small molecules in solution. auremn.org.br For tryptamine derivatives, NMR can be used to determine their preferred conformations, which can then be correlated with their biological activity. mdpi.com Furthermore, NMR can be used to study the binding of these ligands to their receptor targets, providing insights into the specific amino acid residues involved in the interaction.
Surface Plasmon Resonance (SPR) is another valuable technique for studying ligand-receptor interactions in real-time. nih.gov SPR can be used to measure the kinetics of binding and dissociation, providing quantitative data on the affinity of a compound for its target. nih.gov This information is critical for optimizing the binding properties of lead compounds during the drug discovery process. researchgate.net By combining these advanced biophysical methods with computational modeling, researchers can build a comprehensive picture of the molecular recognition events that underlie the biological activity of this compound and its analogs.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm the indole backbone (δ 7.0–7.5 ppm for aromatic protons) and methyl/ethylamine substituents. D₂O exchange experiments verify the presence of the amine-hydrochloride salt .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and distinguishes isotopic patterns.
- X-ray Crystallography: SHELX software (e.g., SHELXL) resolves crystal packing and confirms protonation states, though challenges arise from hygroscopicity or poor crystal growth .
How can researchers mitigate discrepancies in reported receptor binding affinities for 7-methyltryptamine derivatives?
Advanced Research Question
Discrepancies often stem from assay variability (e.g., cell type, radioligand concentration) or salt-form differences. Methodological solutions include:
- Standardized Assay Conditions: Use consistent cell lines (e.g., HEK293 expressing 5-HT₁A receptors) and buffer systems (pH 7.4, 25°C).
- Control for Salt Effects: Compare free base and hydrochloride forms, as counterions may alter solubility or receptor interactions .
- Data Normalization: Express results relative to a reference agonist (e.g., serotonin) to account for inter-experimental variability .
What strategies are recommended for isotopic labeling of the ethylamine side chain to study metabolic pathways?
Advanced Research Question
Deuterium (²H) or ¹³C labeling at the ethylamine moiety enables tracking via MS or NMR. Key steps:
- Synthesis: Use deuterated reducing agents (e.g., NaBD₄) in reductive amination or incorporate ¹³C-labeled ethylamine precursors.
- Validation: Isotopic purity (>98%) must be confirmed via isotopic mass spectrometry to avoid interference in kinetic studies .
- Applications: Labeled derivatives are critical for elucidating metabolic stability in hepatic microsome assays or in vivo distribution studies .
How should researchers address conflicting data on the compound’s stability under varying storage conditions?
Advanced Research Question
Contradictory stability reports (e.g., degradation at room temperature vs. 2–8°C) require systematic analysis:
- Forced Degradation Studies: Expose the compound to heat (40°C), light, and humidity, then quantify degradation products via HPLC.
- Storage Optimization: Use inert atmospheres (argon) and desiccants to prevent hygroscopic decomposition. Long-term stability is best at –20°C in amber vials .
- Analytical Consistency: Standardize quantification methods (e.g., UV absorbance at 280 nm for indole derivatives) to ensure comparability .
What computational modeling approaches are suitable for predicting the compound’s interaction with serotonin receptors?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding modes. Key considerations:
- Receptor Preparation: Use cryo-EM or X-ray structures (e.g., 5-HT₂A PDB: 6WGT) and account for protonation states of the ethylamine group.
- Ligand Parameterization: Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.
- Validation: Compare predicted binding energies with experimental IC₅₀ values to refine models .
How can researchers differentiate between polymorphic forms of the hydrochloride salt?
Advanced Research Question
Polymorphism impacts solubility and bioavailability. Characterization methods include:
- Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions.
- Powder X-ray Diffraction (PXRD): Compare diffraction patterns with known forms.
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity-driven phase changes .
What safety protocols are critical when handling this compound in aqueous or organic solutions?
Basic Research Question
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Conduct reactions in fume hoods due to potential amine vapor release.
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
